6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one
Description
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by:
- A pyrimidinone core (4(3H)-one), which is a six-membered aromatic ring with two nitrogen atoms and a ketone group.
- 2-{4-[(6-methyloctyl)oxy]phenyl group: A branched alkoxy-substituted phenyl ring at position 2, contributing hydrophobicity and steric bulk. 5-Octyl group: A long alkyl chain at position 5, increasing lipophilicity and influencing membrane permeability.
Properties
CAS No. |
116547-06-9 |
|---|---|
Molecular Formula |
C27H42N2O3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H42N2O3/c1-4-6-7-8-9-12-15-24-26(30)28-25(29-27(24)31)22-16-18-23(19-17-22)32-20-13-10-11-14-21(3)5-2/h16-19,21H,4-15,20H2,1-3H3,(H2,28,29,30,31) |
InChI Key |
DPLNBLXRJFDHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C2=CC=C(C=C2)OCCCCCC(C)CC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation and alkoxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different derivatives.
Substitution: The alkoxy and alkyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of catalysts or under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(4-((6-methyloctyl)oxy)phenyl)-5-octylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and alkoxy groups can form hydrogen bonds with target molecules, while the alkyl groups can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Insight : The hydroxy group in the target compound distinguishes it from alkyl- or halogen-substituted analogs, suggesting unique solubility and reactivity profiles.
Substituent Variations at Position 2
Key Insight : The target compound’s bulky alkoxy-phenyl substituent may reduce crystallinity compared to simpler aromatic or thioether groups, affecting formulation stability.
Substituent Variations at Position 5
Key Insight : The octyl chain in the target compound likely increases its logP value significantly compared to smaller substituents, impacting pharmacokinetics.
Structural and Functional Contrasts with Non-Pyrimidinone Analogs
Benzo[b]thiophen Derivatives (e.g., Raloxifene analogs)
- Example: [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-[4-(2-piperidinoethoxy)phenyl]methanone (Raloxifene analog) .
- Comparison: Core Structure: Benzo[b]thiophen vs. pyrimidinone. Functional Groups: Shared hydroxy and aryl groups but distinct pharmacological targets (e.g., estrogen receptor modulation).
Coumarin-Pyrimidinone Hybrids
- Example : 6-(Coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl derivatives .
- Comparison: Hybrid Systems: Coumarin’s fluorescence and pyrimidinone’s hydrogen-bonding capacity may synergize in biosensing applications.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s long alkoxy and alkyl chains may complicate purification, as seen in analogs requiring microwave-assisted synthesis .
- Biological Potential: Fluorinated or chlorinated analogs show enhanced metabolic stability , suggesting the target compound’s hydroxy group could be modified for optimized activity.
- Data Limitations: No direct pharmacological or thermodynamic data for the target compound were found in the evidence, highlighting the need for experimental validation.
Biological Activity
6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique pyrimidinone structure, which incorporates hydroxy, alkoxy, and alkyl functional groups. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anti-HIV properties.
- Molecular Formula : C27H42N2O3
- Molecular Weight : 442.6 g/mol
- CAS Number : 116547-06-9
- IUPAC Name : 4-hydroxy-2-[4-(6-methyloctoxy)phenyl]-5-octyl-1H-pyrimidin-6-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy and alkoxy groups can form hydrogen bonds, while the hydrophobic alkyl groups enhance interactions through van der Waals forces. These interactions can modulate enzymatic activities and influence various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | S. pneumoniae, P. aeruginosa | |
| 5-Methyl derivatives | Anti-HIV | HIV-1 |
Anti-HIV Activity
Pyrimidine derivatives have been studied for their anti-HIV properties. For example, structural modifications in related compounds have led to enhanced anti-HIV activity, with some derivatives achieving EC50 values in the low nanomolar range. The specific interactions of these compounds with viral enzymes can inhibit viral replication effectively.
| Compound | EC50 (µM) | Activity |
|---|---|---|
| 5-Ethyl derivative | 0.11 | Anti-HIV |
| 5-Isopropyl derivative | 0.059 | Anti-HIV |
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the pyrimidinone structure and evaluated their antimicrobial properties against common pathogens. The results indicated that modifications at the phenolic and alkyl positions significantly influenced antimicrobial efficacy.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for similar pyrimidine compounds against HIV. It was found that these compounds effectively inhibited reverse transcriptase activity, which is crucial for viral replication.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
